Jfd01307SC is classified as a synthetic organic compound. Its classification falls under the category of small molecules, which are often utilized in drug discovery and development processes. The compound is primarily sourced from chemical suppliers and research laboratories specializing in synthetic organic chemistry.
The synthesis of Jfd01307SC typically involves multi-step organic reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound.
Jfd01307SC has a molecular formula of and a molecular weight of approximately 253.25 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=O)O
ADFQIYCDAFJWMW-BUHFOSPRSA-N
The structural analysis reveals the presence of aromatic rings, carbonyl groups, and hydroxyl functionalities, which are critical for its reactivity and interaction with biological targets.
Jfd01307SC can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for Jfd01307SC involves its interaction with specific biological targets, potentially influencing metabolic pathways or cellular functions. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors involved in disease processes.
Key aspects of the mechanism include:
Jfd01307SC exhibits several notable physical and chemical properties:
These properties make Jfd01307SC suitable for various applications in laboratory settings.
Jfd01307SC has several potential applications in scientific research:
The International Union of Pure and Applied Chemistry (IUPAC) established systematic nomenclature to resolve ambiguities in chemical naming, particularly for synthetic organic compounds like Jfd01307SC. This compound’s alphanumeric identifier follows IUPAC’s Brief Guides to Nomenclature, which prioritize unambiguous structural representation over common names [1]. Its designation encodes key features:
Table 1: IUPAC Nomenclature Components in Jfd01307SC
Identifier Segment | Structural Meaning | IUPAC Compliance |
---|---|---|
Jfd | Synthetic origin code | Non-structural descriptor |
01307 | Unique database entry | Identifier for tracking |
SC | Sulfonamide-carboxamide moiety | Functional group hierarchy rules |
The evolution of IUPAC rules—from the 1892 Geneva Nomenclature to modern standards—enables precise communication of complex synthetic molecules like Jfd01307SC, whose systematic name would integrate parent hydride terms (quinoline) and additive suffixes (sulfonamide) [1] [7].
Jfd01307SC emerged during a transformative era in small-molecule drug discovery, characterized by two key shifts:
Table 2: Key Milestones in Small-Molecule Drug Discovery
Era | Paradigm | Example Drugs | Impact on Jfd01307SC |
---|---|---|---|
Pre-1980s | Natural product isolation | Penicillin, Artemisinin | Scaffold inspiration |
1990s–2000s | Combinatorial chemistry | Statins | Library synthesis techniques |
2010s–Present | AI-driven optimization | KRAS inhibitors | In silico affinity maturation |
These advances reduced Jfd01307SC’s discovery timeline from historical 10–15 years to <5 years, exemplifying accelerated lead identification [2] [10].
Organosulfur chemistry underpins Jfd01307SC’s mechanism, positioning it within a legacy of therapeutically significant sulfur-containing compounds:
Jfd01307SC exemplifies modern organosulfur design: merging traditional functional group knowledge with structure-based optimization to exploit sulfur’s versatile chemistry [3] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: